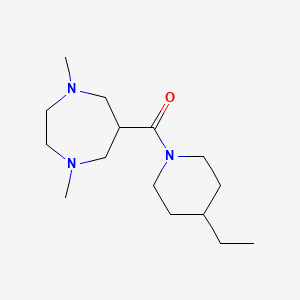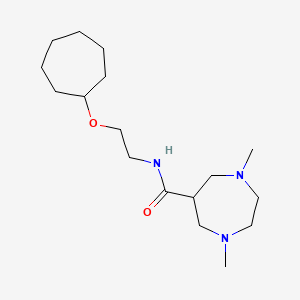
N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide: is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of a suitable diamine precursor with a dihalide to form the diazepane ring. This reaction is usually carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the Cycloheptyloxyethyl Group: The next step involves the alkylation of the diazepane ring with a cycloheptyloxyethyl halide. This reaction is typically performed in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Carboxamide Formation: The final step involves the introduction of the carboxamide functional group. This can be achieved by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced compounds with altered functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide can be compared with other similar compounds, such as:
N-(2-cycloheptyloxyethyl)-1,4-diazepane-6-carboxamide: Lacks the dimethyl groups, which may affect its chemical properties and biological activity.
N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxylate: Contains a carboxylate group instead of a carboxamide, which may influence its reactivity and interactions with biological targets.
N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-sulfonamide: Contains a sulfonamide group, which may alter its chemical and biological properties compared to the carboxamide derivative.
Properties
IUPAC Name |
N-(2-cycloheptyloxyethyl)-1,4-dimethyl-1,4-diazepane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-19-10-11-20(2)14-15(13-19)17(21)18-9-12-22-16-7-5-3-4-6-8-16/h15-16H,3-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYQRHBSGIUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC(C1)C(=O)NCCOC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide](/img/structure/B6994774.png)
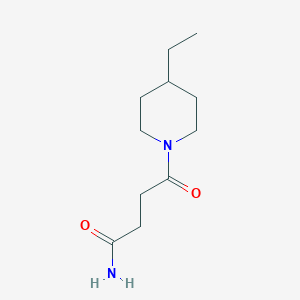
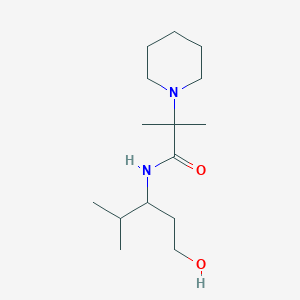
![2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one](/img/structure/B6994791.png)
![Ethyl 1-[2-[(1-hydroxy-4-methylpentan-3-yl)amino]-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B6994792.png)
![N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6994797.png)
![N-benzyl-N-(2-methylprop-2-enyl)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6994804.png)
![Methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate](/img/structure/B6994806.png)
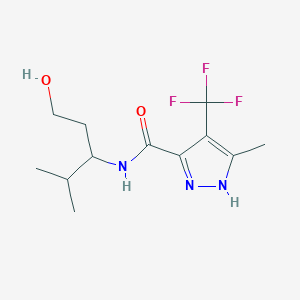
![(4-ethylpiperidin-1-yl)-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6994824.png)
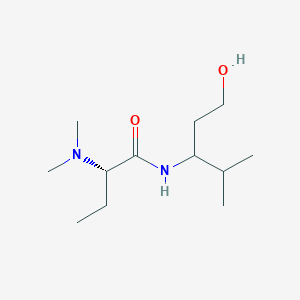
![(2R)-N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-(dimethylamino)butanamide](/img/structure/B6994840.png)
![[3-(2-hydroxyethyl)pyrrolidin-1-yl]-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6994842.png)
